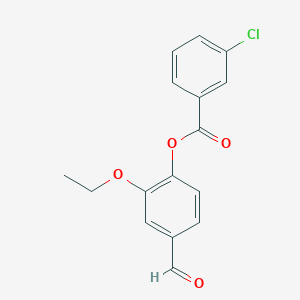

![molecular formula C13H20ClNO3 B2509483 Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine hydrochloride CAS No. 1052412-33-5](/img/structure/B2509483.png)

Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine hydrochloride” is a chemical compound that incorporates a benzo[d][1,3]dioxole subunit . This structural motif is an integral part of many natural products, such as sesamol and piperine, and occupies a unique place in natural and synthetic organic chemistry . It is present in a variety of compounds that possess important pharmaceutical and biological applications .

Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . For example, organoselenium compounds incorporating this subunit have been synthesized . The synthesis involved the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .Molecular Structure Analysis

The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been characterized by various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Furthermore, single crystal X-ray crystallographic results and molecular geometry have been reported .Chemical Reactions Analysis

The chemical reactions involving compounds with the benzo[d][1,3]dioxole subunit are diverse. For instance, the transformation of diselenide into various synthetically important unsymmetrical monoselenides involves the cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .Wissenschaftliche Forschungsanwendungen

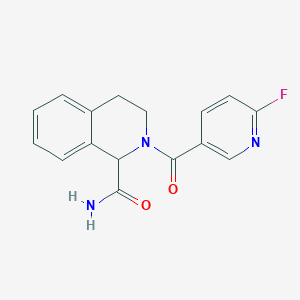

- Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine hydrochloride has shown promise in inhibiting cancer cell growth. Researchers have investigated its effects on prostate cancer (LNCaP), pancreatic cancer (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cell lines . Further studies are needed to explore its mechanism of action and potential clinical applications.

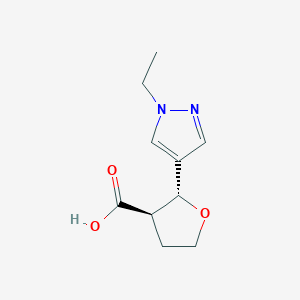

- Crystal structures of related compounds, such as benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate, have been determined . Researchers could investigate the crystallographic properties of Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine hydrochloride to understand its solid-state behavior.

Anticancer Research

Crystallography and Structural Studies

Wirkmechanismus

While the specific mechanism of action for “Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine hydrochloride” is not provided in the search results, compounds incorporating the benzo[d][1,3]dioxole subunit have been evaluated for their antitumor activities against various human cancer cell lines . Some of these compounds have shown potent growth inhibition properties .

Zukünftige Richtungen

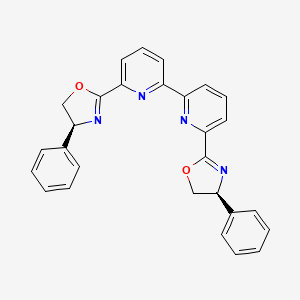

The future directions for research on “Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine hydrochloride” and similar compounds could involve further exploration of their potential applications in various fields, such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Additionally, their potential as pharmaceutical agents, such as antibacterial agents , could be further investigated.

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-2-15-7-3-6-14-9-11-4-5-12-13(8-11)17-10-16-12;/h4-5,8,14H,2-3,6-7,9-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDMEVWZQZQRLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNCC1=CC2=C(C=C1)OCO2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide](/img/structure/B2509400.png)

![N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2509401.png)

![(4-(Tert-butyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2509403.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride](/img/structure/B2509406.png)

![3-(2,5-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2509418.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)methanesulfonamide](/img/structure/B2509422.png)